REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8]#N)=[CH:6][N:5]=[C:4]([S:10][CH3:11])[N:3]=1.[H-].C([Al+]CC(C)C)C(C)C.C1C[O:25]CC1>ClCCl>[NH2:1][C:2]1[C:7]([CH:8]=[O:25])=[CH:6][N:5]=[C:4]([S:10][CH3:11])[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC=C1C#N)SC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
CUSTOM
|
Details
|
The ice bath is removed
|
Type
|
ADDITION
|
Details
|
an additional 27 mL of 1M solution of diisobutylaluminum hydride in dichloromethane is added
|
Type
|
ADDITION
|
Details
|
After 30 minutes an additional 13 mL of 1 M solution of diisobutylaluminum hydride in dichloromethane is added
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
After 30 minutes the reaction is carefully quenched by the addition of 45 mL of methanol
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
This mixture is partitioned between 250 mL of EtOAc and 160 mL of 1 N HCl
|
Type
|
ADDITION
|
Details
|
The aqueous layer is treated with 80 mL of 2 N NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (SiO2, EtOAc/hexane=1/3)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC=C1C=O)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |